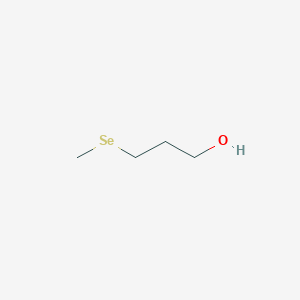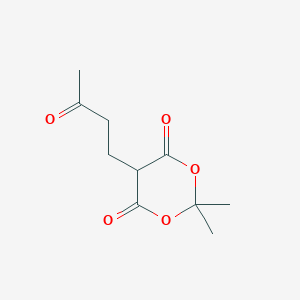
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-(3-oxobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione typically involves the alkylation and deformylation of precursor compounds. One common method includes the reaction of 2,2-dimethyl-3-hydroxymethylene-5-hydroxy-7-pentyl-4-chromone with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The process may also involve purification steps, such as crystallization or chromatography, to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism by which 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione include other dioxane derivatives and compounds with similar functional groups, such as:
- 2,2-Dimethyl-5-hydroxy-3-(3-oxobutyl)-7-pentyl-4-chromone
- Other dioxane-based compounds with varying substituents
Uniqueness
What sets 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione apart is its specific combination of functional groups and its potential reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities to explore new chemical reactions and develop innovative products.
Eigenschaften
CAS-Nummer |
90734-82-0 |
|---|---|
Molekularformel |
C10H14O5 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H14O5/c1-6(11)4-5-7-8(12)14-10(2,3)15-9(7)13/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
OPAKERNVOIXBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1C(=O)OC(OC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


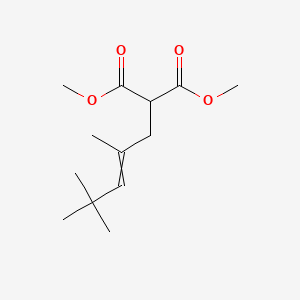
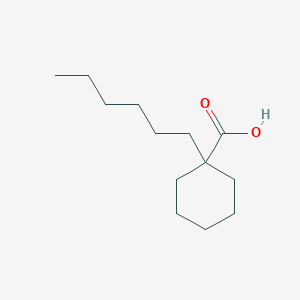
![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
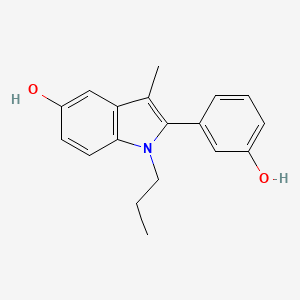

![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)
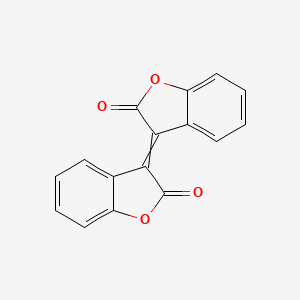

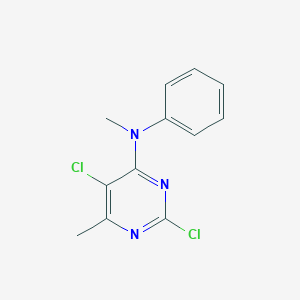
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)


